molecular formula C11H11NO2 B13231544 2-Ethylindolizine-6-carboxylic acid

2-Ethylindolizine-6-carboxylic acid

Cat. No.: B13231544
M. Wt: 189.21 g/mol
InChI Key: FIGYTIGUPBIRCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethylindolizine-6-carboxylic acid is a nitrogen-containing heterocyclic compound. Indolizines, including this compound, are known for their unique structural properties and significant biological activities. These compounds are often used as building blocks in the synthesis of various pharmaceuticals and organic materials due to their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylindolizine-6-carboxylic acid typically involves the cyclization of pyridine derivatives. One common method is the Chichibabin reaction, which involves the condensation of pyridine with an aldehyde or ketone in the presence of a base . Another method is the Scholtz reaction, which uses a similar approach but with different starting materials and conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. This may include the use of high-pressure reactors and continuous flow systems to ensure consistent product quality .

Mechanism of Action

The mechanism of action of 2-Ethylindolizine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of DNA synthesis and induction of apoptosis in cancer cells .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

2-ethylindolizine-6-carboxylic acid

InChI

InChI=1S/C11H11NO2/c1-2-8-5-10-4-3-9(11(13)14)7-12(10)6-8/h3-7H,2H2,1H3,(H,13,14)

InChI Key

FIGYTIGUPBIRCX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN2C=C(C=CC2=C1)C(=O)O

Origin of Product

United States

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